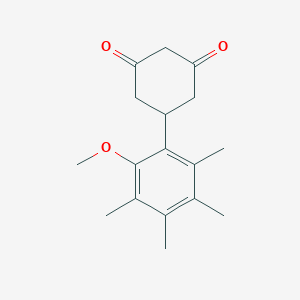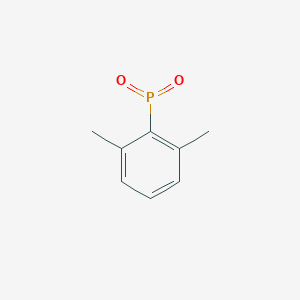
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is a chemical compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione typically involves the reaction of 2,6-dimethylphenyl derivatives with phosphorus-containing reagents. One common method includes the use of phosphine oxides or phosphonates under controlled conditions to achieve the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)-lambda~5~-phosphanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Similar in structure but lacks the phosphorus atom.
2,6-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a phosphorus atom.
2,6-Dimethylphenyl isothiocyanate: Contains an isothiocyanate group instead of a phosphorus atom.
Uniqueness
(2,6-Dimethylphenyl)-lambda~5~-phosphanedione is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where phosphorus chemistry is advantageous .
Propiedades
Número CAS |
89982-89-8 |
|---|---|
Fórmula molecular |
C8H9O2P |
Peso molecular |
168.13 g/mol |
InChI |
InChI=1S/C8H9O2P/c1-6-4-3-5-7(2)8(6)11(9)10/h3-5H,1-2H3 |
Clave InChI |
GBWDLEJRFOABJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)P(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
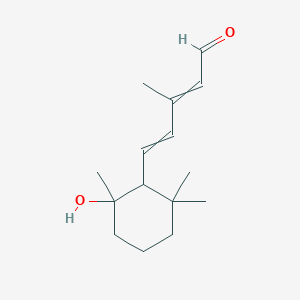
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)

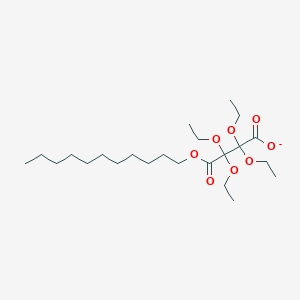
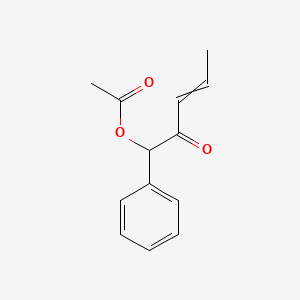
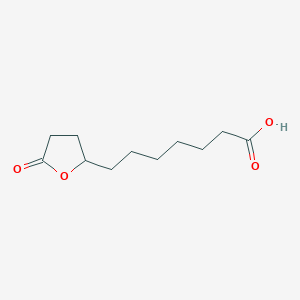
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
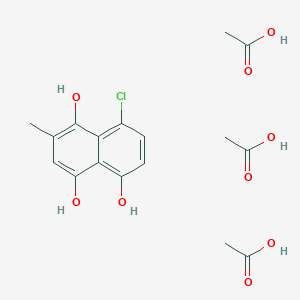
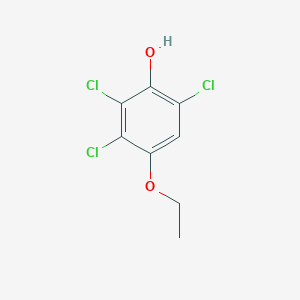
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
